Decyloctyladipat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Octyl decyl adipate has a wide range of applications in scientific research and industry:

Wirkmechanismus

. . .

Mode of Action

The compound works by inserting itself between the chains of polymers, increasing the distance between them. This reduces the intermolecular forces and allows the chains to slide past each other more easily, which increases the material’s flexibility .

Biochemical Pathways

They can also alter the composition of the gut microbiota

Pharmacokinetics

It is known that similar compounds, such as medium-chain triglycerides (mcts), are rapidly metabolized in the liver .

Result of Action

The primary result of decyl octyl adipate’s action is the increased flexibility and workability of PVC products . In terms of biological effects, similar compounds like ODG have been shown to decrease the ratio of HDL to LDL cholesterol, improve inflammation and insulin resistance, and increase the α-diversity of the gut microbiota .

Action Environment

The action of decyl octyl adipate can be influenced by environmental factors. For example, the compound’s effectiveness as a plasticizer can be affected by the temperature and humidity of the environment . In terms of ecotoxicity, decyl octyl adipate is considered environmentally safe.

Biochemische Analyse

Biochemical Properties

It is known that the compound is used as a plasticizer, suggesting that it may interact with polymers and other materials to modify their properties

Cellular Effects

It is known that the compound is used as a plasticizer, which suggests that it may influence the properties of materials within cells

Molecular Mechanism

As a plasticizer, it is likely to interact with polymers and other materials to modify their properties

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Decyl octyl adipate in laboratory settings. One study suggests that even the longest molecule from the entire range, decyl butoxyethyl adipate, does not have an adverse toxic effect on the growth and development of each phytotest system .

Metabolic Pathways

It is known that the compound is a medium-chain triglyceride (MCT), which suggests that it may be involved in lipid metabolism

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Octyl decyl adipate is synthesized through the esterification of adipic acid with decanol and octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of decyl octyl adipate involves the continuous esterification of adipic acid with a mixture of decanol and octanol. The process is optimized to achieve high yields and purity, often employing distillation techniques to separate the desired ester from by-products and unreacted starting materials .

Analyse Chemischer Reaktionen

Types of Reactions: Octyl decyl adipate primarily undergoes hydrolysis and transesterification reactions .

Common Reagents and Conditions:

Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst, such as sodium methoxide or sulfuric acid.

Major Products Formed:

Hydrolysis: Adipic acid, decanol, and octanol.

Transesterification: New esters formed by the exchange of the original alcohols with other alcohols.

Vergleich Mit ähnlichen Verbindungen

Dioctyl adipate (DOA): Similar in structure but uses two octyl groups instead of a mixture of decyl and octyl.

Diisodecyl adipate (DIDA): Uses two isodecyl groups, providing different physical properties.

Dioctyl azelate (DOZ): Similar ester but derived from azelaic acid instead of adipic acid.

Dioctyl sebacate (DOS): Derived from sebacic acid, offering different flexibility and temperature performance.

Uniqueness: Octyl decyl adipate is unique due to its combination of decyl and octyl groups, which provides a balance of flexibility and low-temperature performance . This makes it particularly suitable for applications requiring both properties, such as in flexible PVC products and coatings .

Biologische Aktivität

Introduction

Octyl decyl adipate (ODA) is an adipate ester, primarily used as a plasticizer in various applications, including cosmetics and food packaging. Understanding its biological activity is essential for assessing its safety and potential health impacts. This article synthesizes existing research findings on the biological activity of ODA, focusing on its metabolic pathways, toxicity, and ecological effects.

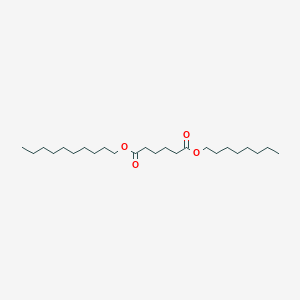

Chemical Structure and Properties

Octyl decyl adipate is chemically represented as , with a molecular weight of 398.63 g/mol. Its structure comprises two octyl groups linked to an adipic acid moiety, which contributes to its properties as a plasticizer.

Metabolic Pathways

Research indicates that octyl decyl adipate is metabolized in the body to produce various metabolites, including mono-2-ethylhexyl adipate (MEHA) and adipic acid (AA). Studies have shown that upon oral administration, ODA undergoes rapid hydrolysis to MEHA and AA in various tissues, particularly in the pancreas and liver .

In a study involving human volunteers, the metabolism of di(2-ethylhexyl) adipate (a related compound) was investigated, revealing that oxidative metabolites such as 2-ethylhexanoic acid were predominant in plasma . This suggests that ODA may exhibit similar metabolic pathways.

Toxicological Studies

Toxicity assessments have revealed that high doses of ODA can lead to adverse effects in laboratory animals. For instance, studies on Fischer 344 rats indicated that dietary exposure to high concentrations resulted in reduced body weight gain and altered liver function . Specific findings included:

- Liver Morphology : Pale and greasy appearance of livers was noted after high-dose exposure.

- Biochemical Changes : Significant alterations in liver enzyme activities were observed, indicating potential hepatotoxicity .

The National Toxicology Program (NTP) conducted studies showing that prolonged exposure led to increased relative liver weights and biochemical changes consistent with liver damage .

Case Studies

- Acute Toxicity Study : In a controlled study, male Wistar rats were administered varying doses of ODA. Results indicated significant weight loss at doses exceeding 50,000 ppm, alongside altered biochemical markers indicative of liver stress .

- Chronic Exposure Study : A long-term study evaluated the effects of ODA on mice over 91 days. Findings indicated no significant mortality but highlighted changes in body weight and food consumption patterns at higher doses .

Ecotoxicity

The environmental impact of octyl decyl adipate has also been a subject of research. It is known for its relatively low toxicity compared to other plasticizers like phthalates. Studies have shown that ODA degrades more rapidly in aquatic environments, reducing its potential for bioaccumulation .

Comparative Toxicity Table

| Compound | LD50 (mg/kg) | Primary Toxic Effects | Environmental Persistence |

|---|---|---|---|

| Octyl Decyl Adipate | >5000 | Liver damage at high doses | Low |

| Di(2-ethylhexyl) Adipate | 2000-4000 | Hepatotoxicity | Moderate |

| Di-n-octyl Phthalate | 1000 | Endocrine disruption | High |

Eigenschaften

IUPAC Name |

6-O-decyl 1-O-octyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-3-5-7-9-11-12-14-18-22-28-24(26)20-16-15-19-23(25)27-21-17-13-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSGBTCJMJADLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026839 | |

| Record name | Hexanedioic acid, decyl octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Hawley] Clear, straw-colored liquid; [MSDSonline] | |

| Record name | Hexanedioic acid, 1-decyl 6-octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Decyl n-octyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

220-254 °C @ 4 mm Hg | |

| Record name | N-DECYL N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.92-0.98 @ 20 °C/20 °C | |

| Record name | N-DECYL N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000331 [mmHg] | |

| Record name | n-Decyl n-octyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

110-29-2 | |

| Record name | Decyl octyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Decyl n-octyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1-decyl 6-octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, decyl octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl octyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL OCTYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2A4A9Y14S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-DECYL N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FP: -50 °C | |

| Record name | N-DECYL N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.